molecular formula C7H4BrClF2 B1381427 4-Bromo-2,3-difluorobenzyl chloride CAS No. 1691904-69-4

4-Bromo-2,3-difluorobenzyl chloride

Cat. No.: B1381427
CAS No.: 1691904-69-4
M. Wt: 241.46 g/mol
InChI Key: CQYRTRYJQPULQF-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2 It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a benzyl chloride derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced into the benzene ring. The reaction conditions often involve the use of catalysts such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl chloride
  • 2,4-Difluorobenzyl bromide
  • 4-Bromo-2-fluorobenzyl chloride

Uniqueness

4-Bromo-2,3-difluorobenzyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and interactions compared to other similar compounds .

Biological Activity

4-Bromo-2,3-difluorobenzyl chloride is a halogenated organic compound with significant potential in medicinal chemistry due to its electrophilic nature. This compound is characterized by its unique chemical structure, which enhances its reactivity and interactions with biological macromolecules, including proteins and nucleic acids. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula : C7H4BrClF2
  • IUPAC Name : 1-bromo-4-(chloromethyl)-2,3-difluorobenzene

This compound acts primarily as an electrophile , capable of forming covalent bonds with nucleophiles in biological systems. This interaction can lead to significant biological effects, including:

  • Covalent modifications of proteins or nucleic acids.
  • Alterations in cellular processes that may affect signaling pathways and metabolic functions.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against Candida species. The compound's ability to modify biomolecules could inhibit fungal growth by disrupting cellular functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes through covalent bonding, which can be beneficial for developing therapeutic agents targeting enzyme-related diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antifungal activity against Candida spp.
Enzyme InhibitionPotential to inhibit enzymes via covalent modification
Interaction with DNACapable of forming adducts with nucleic acids

Case Studies and Research Findings

  • Antifungal Activity :
    • A study evaluated the minimum inhibitory concentration (MIC) of various halogenated compounds against clinical isolates of Candida albicans. Results indicated that compounds similar to this compound showed promising antifungal properties with MIC values ranging from 0.00195 to 0.0078 µg/mL against certain strains .
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The mechanism involved the formation of stable adducts that hindered enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
  • Cellular Impact Assessments :
    • Research involving mammalian cell lines showed that exposure to this compound resulted in altered cell viability and proliferation rates, indicating its potential cytotoxic effects at higher concentrations.

Synthesis and Applications

The synthesis of this compound typically involves electrophilic aromatic substitution methods where bromine and fluorine atoms are introduced into the benzene ring using catalysts such as iron(III) bromide or aluminum chloride.

Applications:

  • Medicinal Chemistry : Used as a building block for synthesizing bioactive molecules with potential therapeutic applications.
  • Chemical Research : Investigated for its interactions with biomolecules to understand its mechanism of action and therapeutic potential.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYRTRYJQPULQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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